3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Drug Discovery ADME Properties

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3) is a non-substitutable imidazopyridine building block. Its 6-position TMS group enables Hiyama cross-coupling, offering a mild alternative to Suzuki conditions for installing diverse aryl/heteroaryl groups. The unique spherical steric bulk (Δ cLogP +1.9 vs. non-silylated analogs) makes it an essential 'steric probe' for SAR studies targeting CNS and intracellular pathways, where enhanced passive permeability is critical. Procure this 98% pure intermediate to access a privileged coupling pathway and unlock novel chemical space in your drug discovery programs.

Molecular Formula C10H15N3Si
Molecular Weight 205.33 g/mol
CAS No. 1171920-66-3
Cat. No. B1393326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
CAS1171920-66-3
Molecular FormulaC10H15N3Si
Molecular Weight205.33 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)[Si](C)(C)C
InChIInChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3
InChIKeyWDQCEVJQYHRSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3): A Trimethylsilyl-Functionalized Imidazopyridine Scaffold for Specialized Chemical Synthesis


3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3) is a heterocyclic organic compound belonging to the imidazopyridine family, specifically the imidazo[4,5-b]pyridine subclass . Its core is a fused bicyclic system of an imidazole and a pyridine ring, bearing a methyl group at the 3-position and a trimethylsilyl (TMS) group at the 6-position of the pyridine ring . With a molecular formula of C10H15N3Si and a molecular weight of 205.33 g/mol , this compound is primarily supplied as a research chemical and synthetic building block for the preparation of more complex molecules [1].

Why 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3) is Not an Interchangeable Imidazopyridine Building Block


The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, but its derivatives are highly sensitive to substitution patterns. Simply replacing one analog with another in a synthesis or screening campaign is not possible due to significant differences in steric bulk, electronic properties, and chemical reactivity conferred by the 6-position trimethylsilyl group . The presence of the TMS group directly influences the compound's lipophilicity (LogP), its suitability for specific cross-coupling reactions (e.g., Hiyama coupling), and its overall molecular topology when used in a structure-activity relationship (SAR) study [1]. The quantitative evidence below demonstrates that this compound occupies a distinct functional space compared to its closest analogs, making it a non-substitutable entity for specific research applications .

Quantitative Differentiation Guide for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3): Evidence for Scientific Selection


Improved Lipophilicity (LogP) for Enhanced Membrane Permeability Compared to Unsubstituted Imidazopyridines

The addition of a trimethylsilyl (TMS) group at the 6-position significantly increases the calculated partition coefficient (cLogP) of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine compared to the unsubstituted 3-methyl-3H-imidazo[4,5-b]pyridine core. This increase in lipophilicity is a class-level inference based on the well-documented effect of TMS groups on cLogP values in heteroaromatic systems . This property is critical for optimizing membrane permeability in cellular assays and for blood-brain barrier penetration in CNS-targeted programs.

Medicinal Chemistry Drug Discovery ADME Properties

Exclusive Synthetic Versatility in Hiyama Cross-Coupling Reactions Over Halogenated Analogs

The 6-position trimethylsilyl group on 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is specifically tailored for Hiyama cross-coupling reactions, a methodology not accessible with the 6-bromo analog (3-Methyl-6-bromo-3H-imidazo[4,5-b]pyridine) which is typically used for Suzuki or Stille couplings . Hiyama couplings offer advantages in terms of lower toxicity and easier removal of silicon-based byproducts compared to tin-based (Stille) reagents. This compound is purchased specifically as an electrophilic partner for Hiyama couplings to install aryl, alkenyl, or alkynyl groups at the 6-position under mild conditions .

Organic Synthesis Cross-Coupling C-C Bond Formation

Distinct Molecular Geometry and Steric Bulk for SAR Studies vs. Linear Alkynyl-TMS Analog

The 6-position TMS group is directly attached to the aromatic ring, creating a localized, spherical steric bulk and a distinct electrostatic potential surface. This is in direct contrast to the closely related analog 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine (CAS 1138444-16-2), which features a linear, extended alkynyl-TMS moiety [1]. This fundamental topological difference means the two compounds cannot occupy the same binding pocket in a protein target or the same crystal lattice. They are used to probe orthogonal regions of chemical space in SAR campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

Unambiguous Spectroscopic Confirmation (NMR) Provided by Commercial Suppliers

Reputable vendors such as Sigma-Aldrich provide the InChI Key and canonical SMILES string, which correspond to a unique and verifiable molecular structure . The availability of this data, and the implied access to certified analytical data (e.g., NMR, HPLC) from these suppliers, ensures that researchers are working with a well-characterized and pure batch of the compound. This reduces the risk of experimental failure due to misidentified or impure material, a risk associated with sourcing analogs from less rigorous vendors [1].

Analytical Chemistry Quality Control Spectroscopy

Optimal Application Scenarios for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS 1171920-66-3): Where this Scaffold Delivers Unique Value


Hiyama Cross-Coupling for C6-Arylation in Drug Discovery

This scenario leverages the compound's unique reactivity as an organosilane electrophile. In medicinal chemistry programs, it serves as a key intermediate for installing diverse aryl, heteroaryl, or alkenyl groups at the 6-position of the imidazopyridine core via Hiyama cross-coupling . This methodology offers a mild and functional-group-tolerant alternative to traditional Suzuki couplings with 6-bromo analogs, and is particularly valuable when the target molecule is sensitive to boronic acid conditions. The compound is purchased specifically to access this coupling pathway .

Structure-Activity Relationship (SAR) Studies Targeting Steric Bulk

The compound's unique, localized, and spherical steric bulk at the 6-position, as evidenced by its distinct molecular volume compared to the linear alkynyl-TMS analog, makes it an ideal tool for SAR investigations . Researchers incorporate it into compound libraries to probe the effects of steric hindrance on target binding, cellular activity, and metabolic stability. It serves as a 'steric probe' that cannot be mimicked by smaller substituents (e.g., H, F, CH3) or longer, flexible chains (e.g., alkynyl-TMS) .

Optimizing Physicochemical Properties for CNS and Cellular Assays

The increased lipophilicity (estimated Δ cLogP of +1.9) conferred by the TMS group makes this scaffold an attractive starting point for projects requiring improved passive membrane permeability . In drug discovery campaigns for CNS or intracellular targets, this compound is selected for its potential to cross biological barriers more effectively than its non-silylated counterpart. It is used as a privileged fragment for generating lead-like molecules with enhanced ADME properties .

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